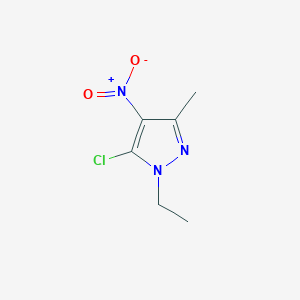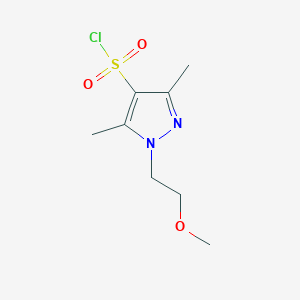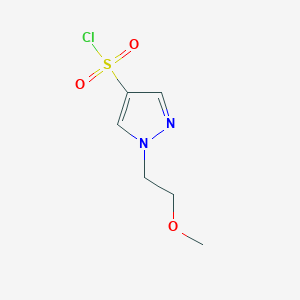
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
Overview
Description
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is a chemical compound with the molecular weight of 189.6 . It is typically found in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole . The InChI code is 1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3 . The InChI key is JUEYFGYMSCITJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder with a melting point between 34-37°C or 38-39°C . It is stored at room temperature .Scientific Research Applications
Plant Growth Regulation and Agricultural Applications
- 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), a related pyrazole compound, is utilized as a citrus abscission agent, promoting senescence-related symptoms and starch degradation in plants. This application underscores its role in the agricultural industry for the controlled shedding of fruits, enhancing harvest efficiency. The compound triggers a complex response in plants, akin to those observed under various stress conditions, including anoxia and detoxification processes. Such insights provide a foundation for developing novel agricultural chemicals aimed at improving crop management and productivity (Alférez, Zhong, & Burns, 2007).
Synthetic Chemistry and Material Science
- The synthesis and study of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole derivatives have important implications in synthetic chemistry, providing pathways to novel materials and compounds with potential applications in corrosion inhibition, as demonstrated by the creation of pyrazole-based corrosion inhibitors for mild steel. These inhibitors show promise for industrial applications, particularly in enhancing the durability and longevity of metals in corrosive environments (Dohare, Ansari, Quraishi, & Obot, 2017).
Molecular Interaction Studies
- Research into the interaction of pyrazole derivatives with various molecular acceptors is crucial for understanding the charge-transfer chemistry of these compounds. Such studies are pivotal in medicinal chemistry, where the properties of pyrazole compounds can be harnessed for developing new pharmaceuticals and diagnostic reagents (Adam, Altalhi, Saad, Refat, & Hegab, 2021).
Agricultural Disease Management
- The fungicidal activity of pyrazole derivatives against rice sheath blight demonstrates the compound's potential in managing crop diseases. By understanding the structure-activity relationships of these compounds, researchers can design more effective fungicides, contributing to sustainable agricultural practices and food security (Chen, Li, & Han, 2000).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1-ethyl-3-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEYFGYMSCITJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)



![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1530259.png)
![4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B1530261.png)




